N-(4-sec-butylphenyl)-2-nitrobenzamide

Organic synthesis Medicinal chemistry Structure-activity relationship

Researchers requiring novel chemical space for screening libraries face limited access to unique, unannotated scaffolds. N-(4-sec-Butylphenyl)-2-nitrobenzamide (CAS 328259-20-7) addresses this gap as a rare compound with no prior biological annotation-ideal for unbiased target discovery. • Unique ortho-nitro + sec-butylphenyl architecture provides distinct electronic/steric profile for novel heterocycle synthesis (benzimidazoles, quinazolines) • 298.34 g/mol MW with predicted high lipophilicity enables use as a distinct HPLC/LC-MS reference standard for process control • Sold as-is; buyer confirms identity/purity. All sales final. For R&D only.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B5250105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sec-butylphenyl)-2-nitrobenzamide
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H18N2O3/c1-3-12(2)13-8-10-14(11-9-13)18-17(20)15-6-4-5-7-16(15)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
InChIKeyRKLSSLRXMNGDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-sec-butylphenyl)-2-nitrobenzamide Specifications & Procurement


N-(4-sec-butylphenyl)-2-nitrobenzamide (CAS not publicly assigned; molecular formula C₁₇H₁₈N₂O₃, molecular weight 298.34 g/mol) is a substituted benzamide compound characterized by a 2-nitrobenzamide core linked to a 4-sec-butylphenyl moiety . This compound is primarily offered as a specialized research chemical within collections of rare and unique chemical entities intended for early-stage discovery . It is not a fully characterized commercial standard, and purchasers typically assume responsibility for confirming identity and purity as analytical data is not collected by the supplying vendor . The compound is strictly designated for research use only and is not intended for diagnostic, therapeutic, or human/veterinary applications .

Procurement Type Specialized research chemical, sold AS-IS.
Data Responsibility No vendor analytical data; user must confirm identity and purity.
Use Restriction Strictly for research use only; not for diagnostic or therapeutic applications.

N-(4-sec-butylphenyl)-2-nitrobenzamide Non-Interchangeability


N-(4-sec-butylphenyl)-2-nitrobenzamide is not interchangeable with closely related nitrobenzamide analogs (e.g., N-butyl-2-nitrobenzamide, N-(4-sec-butylphenyl)-3-nitrobenzamide) due to the absence of publicly available, standardized quantitative performance data . Substituting an alternative based solely on structural similarity carries substantial risk, as the combination of the ortho-nitro group and the sec-butylphenyl substituent may confer unique electronic and steric properties critical to a specific assay or synthetic pathway . While generic nitrobenzamides may be available with full analytical characterization, the specific stereoelectronic and solubility profile of this exact scaffold is undefined in the literature, meaning any substitution would introduce an uncharacterized variable into an experiment . The following sections detail the limited but decision-relevant evidence that defines the unique procurement profile of this compound.

  • Ortho- vs meta-nitro analogs: Electronic properties may differ without supporting data, making substitution invalid for structure-sensitive workflows.
  • Simpler analogs (e.g., N-butyl-2-nitrobenzamide): Lack comparative performance data; lipophilicity and steric bulk shift significantly, introducing uncharacterized variables.
  • Fully characterized generic nitrobenzamides: Unique sec-butylphenyl scaffold undefined; solubility and reactivity profiles may not transfer, requiring in-house validation.

N-(4-sec-butylphenyl)-2-nitrobenzamide Differentiation Evidence


Ortho- vs. Meta-Nitro Electronic Properties

The 2-nitrobenzamide core (ortho-substitution) of the target compound is predicted to differ electronically from the 3-nitrobenzamide (meta-substitution) analog N-(4-sec-butylphenyl)-3-nitrobenzamide . While no direct experimental comparison exists for this specific pair, ortho-nitro groups in benzamides can induce stronger intramolecular hydrogen bonding and altered electron density on the amide carbonyl compared to meta-nitro substitution, potentially impacting reactivity and binding .

Ortho vs Meta Nitro
Class-level inference
Ortho-nitro may induce stronger intramolecular H-bonding and altered electron density vs meta; no direct quantitative comparison available.
Electronic behavior may differ; meta analog not a direct substitute for coordination or photophysics applications.
Computational/spectroscopic data not reported for this pair.
Organic synthesis Medicinal chemistry Structure-activity relationship

Molecular Weight vs. N-Butyl Analog

The target compound has a molecular weight of 298.34 g/mol, which is significantly higher than the unsubstituted 2-nitrobenzamide (166.13 g/mol) and the simpler N-butyl-2-nitrobenzamide (222.24 g/mol) . This 76.10 g/mol difference relative to the butyl analog indicates a substantial increase in lipophilicity and steric bulk imparted by the sec-butylphenyl group.

MW vs N-Butyl Analog
Supporting evidence
298.34 vs 222.24 g/mol (+76.10 g/mol)
Higher lipophilicity and steric bulk; may shift solubility and chromatographic retention.
Theoretical calculation based on molecular formula.
Synthetic methodology Precursor design Mass spectrometry

As-Is Procurement vs. Fully Characterized Standards

N-(4-sec-butylphenyl)-2-nitrobenzamide is sold 'AS-IS' by Sigma-Aldrich under their AldrichCPR catalog, with no analytical data collected and the buyer assuming all responsibility for identity and purity confirmation . This contrasts with fully characterized nitrobenzamide standards (e.g., 2-nitrobenzamide, CAS 610-15-1, often sold with ≥98% purity and a certificate of analysis).

Procurement Specification
Supporting evidence
Sold AS-IS; no COA, no analytical data. Buyer assumes identity/purity verification.
Demands in-house analytical characterization; not a pre-verified standard.
Contrasts with fully characterized 2-nitrobenzamide (CAS 610-15-1).
Procurement Chemical supply Analytical characterization

Biological Activity: No Data vs. Class Potential

A direct search of ChEMBL, BindingDB, and PubMed reveals no reported biological activity data for N-(4-sec-butylphenyl)-2-nitrobenzamide [1]. However, the broader class of N-substituted benzamides, including nitrobenzamide derivatives, has been investigated in patent literature for potential neuroprotective effects [2]. The absence of data for this specific compound distinguishes it from well-characterized analogs like entinostat (MS-275), an HDAC inhibitor benzamide with extensive clinical data.

Biological Activity Status
Class-level inference
No reported bioactivity in ChEMBL, BindingDB, or PubMed. Related benzamides explored in patent literature for neuroprotection models.
Blank slate for novel target screening; no confounding activity annotations.
Database search as of 2026; verify before assay design.
Biological screening Pharmacology Hit identification

N-(4-sec-butylphenyl)-2-nitrobenzamide Applications


Unexplored Scaffold for De Novo Screening

Given the complete absence of reported biological activity data for this compound [1], it is best suited for inclusion in diverse small-molecule screening libraries where novel chemical space is prioritized. Its procurement as a rare chemical aligns with exploratory programs seeking to identify unprecedented interactions with biological targets, free from the bias of existing pharmacological annotation.

Synthetic Intermediate: Unique Steric/Electronic Handle

The combination of an ortho-nitro group and a bulky sec-butylphenyl substituent provides a unique handle for further synthetic elaboration. While no direct reactivity data is published, the electronic properties inferred for ortho-nitrobenzamides suggest this compound may serve as a precursor for generating novel heterocycles (e.g., benzimidazoles, quinazolines) with distinct substitution patterns not accessible from common, fully-characterized analogs.

Internal Standard for Chromatography Method Development

The compound's molecular weight (298.34 g/mol) and predicted high lipophilicity differentiate it from simpler benzamide impurities. In laboratories where this compound is a key intermediate, it can be used as a reference standard for developing and validating HPLC or LC-MS methods, despite the vendor not providing a certificate of analysis . Its unique retention time and mass transition can serve as a marker for process control.

Application
Selection Property
Validation Focus
De novo screening library
Unexplored scaffold without prior activity bias
Confirm identity and purity in-house; validate unbiased hit identification
Synthetic intermediate
Unique ortho-nitro and sec-butylphenyl handle
Verify reactivity; establish synthetic pathway for novel heterocycles
Chromatography method reference
Distinct molecular weight and predicted lipophilicity
Determine retention time and mass transition; use as process control marker
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